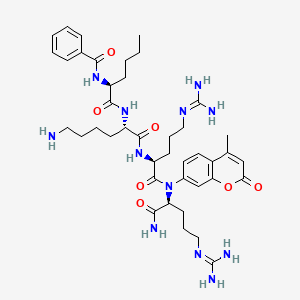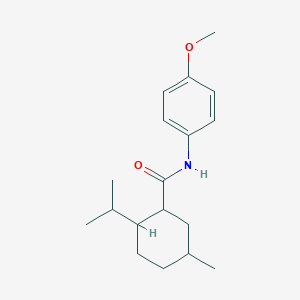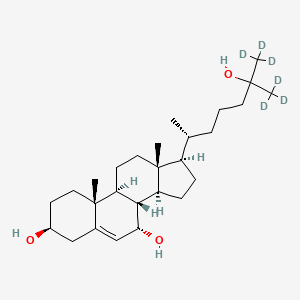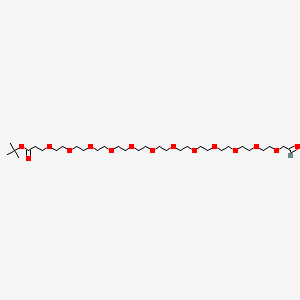
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene is an organic compound characterized by its two octyloxy groups and two hydroxymethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene typically involves the alkylation of 2,5-dihydroxy-1,4-bis(hydroxymethyl)benzene with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The octyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: 2,5-Bis(octyloxy)-1,4-bis(carboxylic acid)benzene.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent optical and electronic properties.
Organic Electronics: The compound’s π-conjugated system makes it suitable for use in organic solar cells and field-effect transistors.
Polymer Chemistry: It serves as a monomeric precursor for the synthesis of light-emitting polymers.
Mécanisme D'action
The mechanism of action of 2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene in its applications is primarily based on its ability to participate in π-conjugation and intramolecular charge transfer. This enhances its electronic properties, making it effective in optoelectronic devices. The molecular targets and pathways involved include the interaction with conductive polymers and the facilitation of charge transport in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(octyloxy)terephthalaldehyde: This compound is similar in structure but contains aldehyde groups instead of hydroxymethyl groups.
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: Another related compound with methoxy groups and aldehyde functionalities.
Uniqueness
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene is unique due to its combination of octyloxy and hydroxymethyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both solubility in organic solvents and reactivity towards further functionalization.
Propriétés
Numéro CAS |
444308-65-0 |
|---|---|
Formule moléculaire |
C24H42O4 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-2,5-dioctoxyphenyl]methanol |
InChI |
InChI=1S/C24H42O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18,25-26H,3-16,19-20H2,1-2H3 |
Clé InChI |
KDFGDJQZGFBTEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1CO)OCCCCCCCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)

![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)



![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)

![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)




